molecular formula C7H6ClNO2 B016105 Methyl 4-Chloropicolinate CAS No. 24484-93-3

Methyl 4-Chloropicolinate

Cat. No. B016105
CAS RN: 24484-93-3
M. Wt: 171.58 g/mol
InChI Key: VTENWIPSWAMPKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methyl 4-Chloropicolinate is synthesized through a few distinct pathways, one of which involves using picolinic acid as a starting material, followed by chlorination and esterification. The process is highlighted by its simplicity and potential for large-scale preparation, making it a valuable intermediate in organic synthesis (Liao Jian-qiao, 2010). Additionally, improved synthesis methods have been developed, emphasizing cheap materials, simple operations, high yield, and green chemistry principles (Yao Jian-wen, 2012).

Molecular Structure Analysis

The molecular structure of derivatives related to Methyl 4-Chloropicolinate has been elucidated through various techniques, including single-crystal X-ray crystallography. These studies provide detailed insights into the conformation and structural deviations present in these compounds, contributing to a deeper understanding of their chemical behavior and reactivity (M. Senge, K. Ruhlandt-Senge, Kevin M Smith, 1995).

Chemical Reactions and Properties

Chemical reactions involving Methyl 4-Chloropicolinate often lead to the formation of diverse derivatives. For instance, coupling with different acid chlorides, urea, and thiourea moieties produces a series of novel compounds with potential antimycobacterial activity. This versatility highlights its importance as a chemical building block (Srihari Konduri et al., 2021).

Scientific Research Applications

  • Methyl 4-Chloropicolinate is a chemical compound with the molecular formula C7H6ClNO2 . It has a molecular weight of 171.58 .
  • It is developed in R&D and has applications in the Pharma industry . It is used in the development of a new drug .
  • The purity/analysis method of Methyl 4-Chloropicolinate is 98.0% (GC,T) .
  • It is available in the form of a crystal and has a melting point of 59°C .
  • Pharmaceutical Industry : Methyl 4-Chloropicolinate is developed in R&D and has applications in the Pharma industry . It is used in the development of a new drug .

  • Organic Synthesis : This compound is useful in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design (or synthesis) of organic compounds.

  • Herbicide : Methyl 4-chloropicolinate is commonly used as a herbicide, specifically targeting broadleaf weeds in various crops . It acts by inhibiting the enzyme acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids in plants .

Safety And Hazards

Methyl 4-Chloropicolinate should be handled with care to avoid breathing in mist, gas, or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment, including chemical impermeable gloves, is recommended. The substance should be used only in well-ventilated areas .

Future Directions

Methyl 4-Chloropicolinate is currently being developed in R&D . It is used for research purposes only and is not intended for medicinal, household, or other uses .

properties

IUPAC Name

methyl 4-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-7(10)6-4-5(8)2-3-9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTENWIPSWAMPKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356253
Record name Methyl 4-Chloropicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-Chloropicolinate

CAS RN

24484-93-3
Record name Methyl 4-Chloropicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-chloropyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Picolinic acid (1) (10 g, 81 mmol) was dissolved in thionyl chloride (40 ml). The reaction mixture was heated to 80° C. and was allowed to stir for 3 days. The reaction mixture was cooled in an ice bath and MeOH (20 ml) was added very slowly. The reaction mixture was allowed to stir for 1 hour, and all solvents were removed under vacuum. The crude product was taken up in ethyl acetate, washed twice with saturated sodium bicarbonate solution, washed with brine and dried over MgSO4. The crude product was purified on silica gel, eluted with 40% ethyl acetate/hexane to yield to the title product 2, a tan crystalline solid (8.1 g (57%), 46.5 mmol). 1H NMR (DMSO-d6): δ 8.72 (d, J=5.2 Hz, 1H), 8.11 (d, J=2.0 Hz, 1H), 7.83 (dd, J=5.2 Hz, 2.1 Hz, 1H), 3.93 (s, 3H). MS (ESI-POS): [M+H]+=172.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
RJ Sundberg, S Jiang - Organic preparations and procedures …, 1997 - Taylor & Francis
It was reasoned that the addition of sodium bromide or sodium iodide might facilitate the reaction. This proved to be the case as indicated by yields of the methyl ester 3 given in Table 1. …
HS MOSHER, M LOOK - The Journal of Organic Chemistry, 1955 - ACS Publications
… (0.175 mole) of methyl 4-chloropicolinate. To the solution now was … (0.076 mole)of methyl 4-chloropicolinate was added a … Laboratories by treating methyl 4-chloropicolinate (made by …
Number of citations: 24 0-pubs-acs-org.brum.beds.ac.uk
MM Carey, DEH Frear, LE Dills - Journal of Economic …, 1949 - academic.oup.com
In the search for new organic insecticides, many N-heretocyclic compounds have been investigated, including pyri-dine and the picolines. For some time the workers in this laboratory …
S Puvvala, VD Jadhav, UC Narkhede… - Journal of …, 2017 - Wiley Online Library
… The synthesis includes thioalkylation on 3-position of methyl 4-chloropicolinate (1) followed by in situ cyclization to give 7-chloro-2-arylthieno[3,2-b]pyridin-3-ols (3). The substitution of …
O Lohse - Synthetic communications, 1996 - Taylor & Francis
… DMF at 72 "C over 24 hours afforded, after quenching with methanol5, methyl 4-chloropicolinate hydrochloride 2 in a good yield (Scheme 2). The product, contaminated by the 2,4-…
L Zhong, C Hou, L Zhang, J Zhao, F Li, W Li - Molecular diversity, 2019 - Springer
… Sorafenib, as the model substrate (Scheme 1), was synthesized from commercially available methyl 4-chloropicolinate (1) as a starting material. Amide 2 was obtained in 87% yield from …
J Yao, Z He, J Chen, W Sun, H Fang, W Xu - Bioorganic & medicinal …, 2012 - Elsevier
… 2-Picolinic acid 1 reacted with SOCl 2 to generate 4-chloropicolinoyl chloride 2, which was treated with methanol to get methyl 4-chloropicolinate 3. Then the corresponding amines (…
JW Pavlik, S Laohhasurayotin - Journal of heterocyclic …, 2005 - Wiley Online Library
… Flash column chromatography (silica gel) using dichloromethane gave methyl 4-chloropicolinate N-oxide-6-d (8-6-d) as white crystals, mp 112 C. Compound 8-6-d was obtained in a …
K Wang, Y Li, LJ Zhang, XG Chen, ZQ Feng - Chinese Chemical Letters, 2014 - Elsevier
… The contents were treated with methyl 4-chloropicolinate (1, 7.50 g, 44.00 mmol) and potassium carbonate (3.25 g, 23.52 mmol) and then heated to 80 C under argon. After 8 h, the …
LD Mani - 2021 - digitalcollections.wesleyan.edu
… Following literature precedent, picolinic acid (1) was converted to methyl 4-chloropicolinate (2) using thionyl chloride and N,N-dimethylformamide under an atmosphere of nitrogen. …
Number of citations: 0 digitalcollections.wesleyan.edu

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